5-Amino-4'-chlorobiphenyl-3-carboxylic acid ethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4’-position, and an ethylamide group at the 3-carboxylic acid position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Halogenation: Introduction of a chlorine atom at the desired position using reagents like thionyl chloride or N-chlorosuccinimide.
Amidation: Formation of the ethylamide group through the reaction of the carboxylic acid derivative with ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for halogenation and amidation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom and ethylamide group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide
- 5-Amino-3’-chlorobiphenyl-3-carboxylic acid ethylamide
- 5-Amino-4’-bromobiphenyl-3-carboxylic acid ethylamide
Uniqueness
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide is unique due to the specific positioning of the amino, chlorine, and ethylamide groups on the biphenyl structure. This unique arrangement confers distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18-15(19)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZLZPXZAGUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.